molecular formula C21H27NO3 B8509305 3-(3,5-DI-T-Butyl-4-hydroxyanilino)benzoic acid CAS No. 107738-17-0

3-(3,5-DI-T-Butyl-4-hydroxyanilino)benzoic acid

Cat. No. B8509305
CAS RN: 107738-17-0
M. Wt: 341.4 g/mol
InChI Key: DOBUKWPISJBXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DI-T-Butyl-4-hydroxyanilino)benzoic acid is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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properties

CAS RN

107738-17-0

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyanilino)benzoic acid

InChI

InChI=1S/C21H27NO3/c1-20(2,3)16-11-15(12-17(18(16)23)21(4,5)6)22-14-9-7-8-13(10-14)19(24)25/h7-12,22-23H,1-6H3,(H,24,25)

InChI Key

DOBUKWPISJBXBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6.6 g of 2,6-di-tert-butyl-1,4-benzoquinone, 4.2 g of m-aminobenzoic acid and 6 drops of acetic acid was stirred with heating at a temperature of 150°-160° C. for 2 hours and then allowed to cool. To the reaction mixture were added about 50 ml of water and then 200 ml of THF. Further a solution of 50 g of Na2S2O4 in 300 ml of water was also added to the red mixture at room temperature, and the mixture was stirred for about 15 minutes until a decoloration took place. Then the mixture was poured into water and extracted with ethyl acetate. The organic layer was treated in the same manner as in Example 1 and the resulting crude product was purified by silica gel column chromatography (eluent: CH2Cl2 -THF=5:1), giving 6.7 g of the title compound. The title compound will be referred to as "Compound 24."
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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